molecular formula C24H15F3N2O9 B11987924 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B11987924
M. Wt: 532.4 g/mol
InChI Key: IHSQCVGPJPAWKO-UHFFFAOYSA-N
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Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound with the molecular formula C24H15F3N2O9. This compound is known for its unique structural features, which include nitro groups, trifluoromethyl groups, and chromenone moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dinitro-4-(trifluoromethyl)phenol and 3-methoxyphenol.

    Formation of Intermediates: These phenols undergo etherification reactions to form the corresponding phenoxy intermediates.

    Cyclization: The intermediates are then subjected to cyclization reactions under acidic or basic conditions to form the chromenone core.

    Final Assembly: The final step involves the coupling of the chromenone core with the phenoxy intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with molecular targets and pathways. The compound’s nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-chromen-4-one
  • 7-(2,6-dinitro-4-(trifluoromethyl)phenoxy)-4-phenyl-chromen-2-one
  • 3-(2,6-dinitro-4-trifluoromethyl-phenoxy)-7,8,9,10-4H-benzo©chromen-6-one

Uniqueness

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for forming stable complexes, making it valuable in various research applications.

Properties

Molecular Formula

C24H15F3N2O9

Molecular Weight

532.4 g/mol

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methylchromen-4-one

InChI

InChI=1S/C24H15F3N2O9/c1-12-22(37-15-5-3-4-14(10-15)35-2)21(30)17-7-6-16(11-20(17)36-12)38-23-18(28(31)32)8-13(24(25,26)27)9-19(23)29(33)34/h3-11H,1-2H3

InChI Key

IHSQCVGPJPAWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC4=CC=CC(=C4)OC

Origin of Product

United States

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